molecular formula C19H19NO2 B12476511 1-[1-(2-o-Tolyloxy-ethyl)-1H-indol-3-yl]-ethanone

1-[1-(2-o-Tolyloxy-ethyl)-1H-indol-3-yl]-ethanone

Cat. No.: B12476511
M. Wt: 293.4 g/mol
InChI Key: MLUGAQLEAMVUAN-UHFFFAOYSA-N
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Description

1-{1-[2-(2-METHYLPHENOXY)ETHYL]INDOL-3-YL}ETHANONE is a complex organic compound that features an indole core structure. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(2-METHYLPHENOXY)ETHYL]INDOL-3-YL}ETHANONE typically involves the coupling of an indole derivative with a phenoxyethyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(2-METHYLPHENOXY)ETHYL]INDOL-3-YL}ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{1-[2-(2-METHYLPHENOXY)ETHYL]INDOL-3-YL}ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes and pigments due to its stable indole structure.

Mechanism of Action

The mechanism of action of 1-{1-[2-(2-METHYLPHENOXY)ETHYL]INDOL-3-YL}ETHANONE involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    1-(2-Phenylethyl)indole: Another indole derivative with different substituents.

    2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: A structurally related compound with methoxy groups instead of methyl.

Uniqueness

1-{1-[2-(2-METHYLPHENOXY)ETHYL]INDOL-3-YL}ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenoxy and indole groups makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

1-[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]ethanone

InChI

InChI=1S/C19H19NO2/c1-14-7-3-6-10-19(14)22-12-11-20-13-17(15(2)21)16-8-4-5-9-18(16)20/h3-10,13H,11-12H2,1-2H3

InChI Key

MLUGAQLEAMVUAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=O)C

solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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